![molecular formula C24H18BrN3O3 B7680969 [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate](/img/structure/B7680969.png)
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate
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Overview
Description
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with phenyl groups and a carboxylate ester linked to a bromoaniline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,5-diphenylpyrazole, which is then functionalized to introduce the carboxylate ester group. The final step involves the coupling of the bromoaniline moiety to the ester group under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The bromoaniline moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound has been investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromoaniline moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring and phenyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chloroanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
[2-(4-Methoxyanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate: Contains a methoxy group instead of bromine.
[2-(4-Nitroanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate: Features a nitro group in place of bromine.
Uniqueness
The presence of the bromoaniline moiety in [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s biological activity and selectivity.
Properties
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c25-18-11-13-19(14-12-18)26-23(29)16-31-24(30)22-15-21(17-7-3-1-4-8-17)27-28(22)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIDYFJEBZEMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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